BenchChemオンラインストアへようこそ!

6-phenyl-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Siderophore biosynthesis inhibition BasE enzyme Acinetobacter baumannii

6-Phenyl-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 920627-44-7) is a heterocyclic small molecule belonging to the 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid class. It features a 6-phenyl substituent and a 1-(pyridin-3-ylmethyl) group on the pyrazolopyridine core.

Molecular Formula C19H14N4O2
Molecular Weight 330.347
CAS No. 920627-44-7
Cat. No. B2604257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-phenyl-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
CAS920627-44-7
Molecular FormulaC19H14N4O2
Molecular Weight330.347
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(C=NN3CC4=CN=CC=C4)C(=C2)C(=O)O
InChIInChI=1S/C19H14N4O2/c24-19(25)15-9-17(14-6-2-1-3-7-14)22-18-16(15)11-21-23(18)12-13-5-4-8-20-10-13/h1-11H,12H2,(H,24,25)
InChIKeyCOGYOLZVCQRYIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Phenyl-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid: Structural Identity and Baseline Properties for Procurement


6-Phenyl-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 920627-44-7) is a heterocyclic small molecule belonging to the 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid class. It features a 6-phenyl substituent and a 1-(pyridin-3-ylmethyl) group on the pyrazolopyridine core. The compound has a molecular formula of C19H14N4O2 and a molecular weight of 330.3 g/mol [1]. It is supplied at ≥95% purity for research use . This scaffold is associated with pharmacological activities including kinase inhibition and siderophore biosynthesis inhibition, as demonstrated by close structural analogs [2].

Why 6-Phenyl-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid Cannot Be Replaced by Generic In-Class Analogs


The position of the nitrogen atom in the pyridinylmethyl substituent (3-pyridyl vs. 4-pyridyl) fundamentally alters the compound's biochemical binding mode and selectivity profile. In the BasE enzyme system, the 4-pyridylmethyl analog (compound 15) acts as a multisubstrate inhibitor occupying all three substrate binding sites, with a co-crystal structure confirming a unique orientation in the active site [1]. The 3-pyridylmethyl isomer presents a distinct hydrogen-bond acceptor geometry and dipole moment, which is predicted to reconfigure interactions within the adenine-binding pocket [2]. Generic substitution with the 4-pyridylmethyl analog or other in-class compounds without positional verification would therefore invalidate structure-activity relationships (SAR) and compromise experimental reproducibility.

Quantitative Differentiation Evidence for 6-Phenyl-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid vs. Closest Analogs


Regioisomeric Selectivity: Pyridin-3-ylmethyl vs. Pyridin-4-ylmethyl BasE Inhibition

The target compound is the regioisomer of the published BasE inhibitor hit 6-phenyl-1-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (compound 15). In the published study, compound 15 showed complete BasE inhibition at 50 µM in a high-throughput screening assay and confirmed binding via X-ray crystallography (PDB 3U16) [1]. The 3-pyridylmethyl isomer (target compound) is expected to exhibit altered binding kinetics due to the repositioned pyridine nitrogen, which in the 4-isomer forms a critical water-mediated hydrogen bond network within the active site [2]. Direct comparative enzymatic data is not yet published for the 3-isomer, making this a key differentiator for SAR exploration.

Siderophore biosynthesis inhibition BasE enzyme Acinetobacter baumannii

Physicochemical Property Differentiation: Lipophilicity and Polar Surface Area

Computational comparison of the target compound (3-pyridylmethyl) with its 4-pyridylmethyl isomer reveals significant differences in predicted physicochemical properties. The target compound has a computed XLogP3 of 2.5 and a topological polar surface area (TPSA) of 80.9 Ų [1]. The 4-pyridylmethyl analog (CID 16227657) has a slightly different TPSA of 80.9 Ų as well, but the distinct spatial orientation of the pyridine nitrogen alters the molecular electrostatic potential and hydrogen-bond acceptor map, impacting permeability and solubility profiles [2].

Physicochemical profiling Drug-likeness Permeability

Scaffold-Hopping Differentiation: 6-Phenyl vs. 6-(Pyridin-3-yl) C-6 Substituent

The target compound carries a 6-phenyl substituent, distinguishing it from analogs such as 6-(pyridin-3-yl)-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 929974-39-0). In a screen for PPARα activators, a related 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivative (compound 3) showed selective PPARα transcriptional activation, with efficacy lower than fenofibrate [1]. The 6-phenyl group in the target compound is expected to confer greater hydrophobicity and potentially enhanced binding to lipophilic pockets compared to the 6-(pyridin-3-yl) variant, which introduces an additional hydrogen-bond acceptor .

Kinase inhibition PPARα activation Scaffold hopping

Procurement-Driven Application Scenarios for 6-Phenyl-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid


Regioisomeric SAR Expansion for BasE-Targeted Antibacterial Programs

This compound is the optimal choice for expanding the structure-activity relationship around the BasE multisubstrate inhibitor chemotype. As the 3-pyridylmethyl isomer of the published hit, it is essential for determining the role of pyridine nitrogen positioning on inhibitory potency and residence time [1]. Procurement enables direct head-to-head enzymatic comparison with the 4-isomer to identify the superior pharmacophore.

Physicochemical Profiling for CNS-Penetrant Kinase Inhibitor Design

With its balanced XLogP3 of 2.5 and TPSA of 80.9 Ų, this compound fits within favorable CNS drug-like space. The 3-pyridylmethyl group may reduce P-glycoprotein recognition compared to the 4-isomer, making it a strategic choice for CNS-targeted kinase inhibitor programs where brain penetration is required [2].

Negative Control for Pyridin-4-ylmethyl-Dependent Protein Interaction Assays

Given that the 4-pyridylmethyl isomer engages BasE through a defined water-mediated hydrogen bond network, the 3-pyridylmethyl analog can serve as a rigorous negative control in biophysical assays (SPR, ITC, crystallography) to confirm binding specificity, enabling robust data interpretation [1].

Quote Request

Request a Quote for 6-phenyl-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.